molecular formula C39H54NOPS B13646562 (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13646562
M. Wt: 615.9 g/mol
InChI Key: CFVSUHDMEAHOGI-AJMTWWRASA-N
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Description

®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of adamantyl groups, a phosphanyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfinamide to amines.

    Substitution: The adamantyl and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of adamantyl or phosphanyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows for the selective formation of chiral products, which are important in the synthesis of pharmaceuticals and other fine chemicals .

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool for investigating biological processes at the molecular level .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. The presence of the adamantyl group can enhance the compound’s stability and bioavailability .

Industry

In the industrial sector, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The adamantyl and phosphanyl groups play a crucial role in stabilizing the compound-target complex, enhancing its efficacy .

Properties

Molecular Formula

C39H54NOPS

Molecular Weight

615.9 g/mol

IUPAC Name

N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C39H54NOPS/c1-25-10-26(2)12-33(11-25)36(40-43(41)37(3,4)5)34-8-6-7-9-35(34)42(38-19-27-13-28(20-38)15-29(14-27)21-38)39-22-30-16-31(23-39)18-32(17-30)24-39/h6-12,27-32,36,40H,13-24H2,1-5H3/t27?,28?,29?,30?,31?,32?,36-,38?,39?,42?,43?/m0/s1

InChI Key

CFVSUHDMEAHOGI-AJMTWWRASA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C

Origin of Product

United States

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